ethyl 2,3-diamino-5-bromobenzoate
Description
Ethyl 2,3-diamino-5-bromobenzoate is a brominated aromatic ester featuring two amino groups at the 2- and 3-positions and a bromine atom at the 5-position of the benzene ring. The ester group (ethyl vs. methyl) and substitution patterns (amino group positions) critically influence its reactivity, solubility, and applications in pharmaceutical or agrochemical synthesis .
Properties
CAS No. |
1674402-19-7 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2,3-diamino-5-bromobenzoate typically involves the bromination of methyl anthranilate followed by diazo bromination . This two-step reaction process is crucial for obtaining the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure consistency and quality.
Chemical Reactions Analysis
Ethyl 2,3-diamino-5-bromobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-diamino-5-bromobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: As a derivative of benzocaine, it may have applications in developing new local anesthetics or other therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-diamino-5-bromobenzoate involves its interaction with specific molecular targets and pathways. As a derivative of benzocaine, it likely exerts its effects by blocking sodium channels in nerve cells, thereby preventing the transmission of pain signals. This mechanism is similar to other local anesthetics, which also target sodium channels to achieve their effects.
Comparison with Similar Compounds
Methyl 2,3-Diamino-5-Bromobenzoate (CAS 1248541-63-0)
Key Properties :
Structural Differences :
- The methyl ester group reduces molecular weight compared to the ethyl analog.
- The 2,3-diamino substitution pattern may enhance hydrogen bonding and coordination with metal catalysts, making it useful in heterocyclic synthesis.
Ethyl 3,4-Diamino-5-Bromobenzoate (CAS 473731-68-9)
Key Properties :
- Molecular Formula : C₉H₁₁BrN₂O₂
- Molecular Weight : ~259.1 g/mol (calculated)
- Substitution Pattern: Amino groups at 3- and 4-positions .
Structural Differences :
- The ethyl ester increases hydrophobicity and molecular weight compared to the methyl analog.
Methyl 2-Amino-5-Bromo-3-Methylbenzoate (CAS 1248541-63-0)
Key Properties :
- Similarity Score : 0.97 (structurally analogous)
- Substitution: Features a methyl group at the 3-position instead of an amino group .
Functional Impact :
- The methyl group reduces polarity and may decrease solubility in polar solvents.
- This derivative is less reactive in nucleophilic aromatic substitution compared to diamino analogs .
Ethyl vs. Methyl Esters: General Trends
| Property | Ethyl Ester Analogs | Methyl Ester Analogs |
|---|---|---|
| Molecular Weight | Higher (e.g., ~259.1 g/mol) | Lower (e.g., 245.07 g/mol) |
| Solubility | More hydrophobic | Moderately polar |
| Synthetic Utility | Tailored for lipophilic APIs | Preferred for aqueous-phase reactions |
Research Findings and Implications
- Substitution Position: The 2,3-diamino configuration (vs. 3,4-) enhances electron density at the benzene ring, favoring reactions like Suzuki-Miyaura coupling or cyclization to form fused heterocycles .
- Safety Profile: Mthis compound is classified as an irritant (Xi), suggesting similar hazards for ethyl analogs due to shared reactive amino groups .
- Thermal Stability : The higher boiling point of methyl analogs (~351.9°C) implies thermal robustness, advantageous for high-temperature syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
